REACTION_CXSMILES
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[CH2:1]([O:8][C:9]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:16][OH:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CS(C)=O.I(C1C=CC=CC=1C(O)=O)(=O)=O>C(OCC)(=O)C>[CH2:1]([O:8][C:9]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:10]=1[CH:16]=[O:17])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=C(C=CC=C1C)CO
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Name
|
|
Quantity
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300 mL
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Type
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reactant
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Smiles
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CS(=O)C
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Name
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|
Quantity
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41 g
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Type
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reactant
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Smiles
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I(=O)(=O)C1=C(C(=O)O)C=CC=C1
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Name
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Quantity
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1.5 L
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting solution was stirred for 2 h at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 500-mL 3-necked round-bottom flask purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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WASH
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Details
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The resulting mixture was washed with 3×800 mL of brine
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Type
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DRY_WITH_MATERIAL
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Details
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The mixture was dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
|
This resulted in 30 g (crude) of 2-(benzyloxy)-3-methylbenzaldehyde as orange oil
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Reaction Time |
2 h |
Name
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Type
|
|
Smiles
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C(C1=CC=CC=C1)OC1=C(C=O)C=CC=C1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |